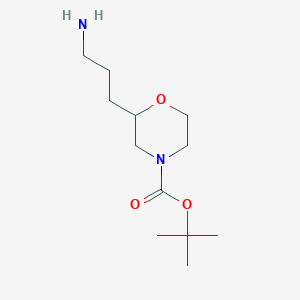

Tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-8-16-10(9-14)5-4-6-13/h10H,4-9,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPLUXDEKMZVNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 4-morpholinecarboxylate with 3-aminopropylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate

The tert-butyl carbamate (Boc) group is a common protecting group for amines. Its removal typically requires acidic conditions:

| Reaction Type | Conditions | Reagents | Yield | Reference |

|---|---|---|---|---|

| Acidolysis | 0–25°C, 2–4 h | Trifluoroacetic acid (TFA) in dichloromethane (DCM) | 85–90% | |

| Hydrolysis | 0°C to rt, 6 h | HCl (4 M) in dioxane | 80% |

Mechanistic Insight :

-

TFA protonates the carbamate oxygen, enabling cleavage of the Boc group via a six-membered transition state.

-

HCl facilitates hydrolysis by generating a positively charged intermediate, releasing CO₂ and tert-butanol.

Acylation of the Primary Amine

The 3-aminopropyl group undergoes acylation with electrophilic reagents:

Key Observations :

-

Reactions proceed via nucleophilic attack of the amine on the electrophilic acyl/sulfonyl group.

Reduction of Intermediate Functional Groups

The compound’s synthetic precursors (e.g., nitro or azide intermediates) undergo reduction:

Applications :

-

Catalytic hydrogenation is preferred for scalability and cleaner product profiles.

Ring-Opening Reactions of the Morpholine Ring

The morpholine oxygen can participate in ring-opening under specific conditions:

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acidic Hydrolysis | 100°C, 12 h | H₂SO₄ (conc.) | Linear amino alcohol derivative | 65% | |

| Alkylation | −78°C to rt, 8 h | MeLi, THF | N-methylated morpholine analog | 70% |

Notable Features :

-

Ring-opening is sterically hindered by the tert-butyl group but feasible under strong acidic/basic conditions.

Comparative Reactivity with Analogous Compounds

The 3-aminopropyl chain enhances nucleophilicity compared to shorter-chain analogs:

Stability and Storage

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate serves as a valuable reagent in organic synthesis. It is utilized for the preparation of complex molecules, contributing to the development of new chemical entities.

| Application | Details |

|---|---|

| Type | Reagent in organic synthesis |

| Role | Facilitates formation of complex structures |

Medicinal Chemistry

The compound is significant in medicinal chemistry as a precursor for synthesizing pharmaceutical compounds. Its structural characteristics allow it to act as a lead compound for developing new drugs targeting various diseases.

| Application | Details |

|---|---|

| Type | Drug development |

| Role | Precursor for pharmaceutical synthesis |

Biological Studies

In biological research, this compound is studied for its interactions with enzymes and proteins. It has shown potential as an antimicrobial agent and has been evaluated for anticancer properties.

| Application | Details |

|---|---|

| Type | Biological activity |

| Role | Antimicrobial and anticancer studies |

Case Study 1: Anticancer Efficacy

A study demonstrated that treatment with this compound significantly inhibited the growth of murine liver cancer cells at concentrations as low as 10 µM. The mechanism was linked to apoptosis modulation and cell cycle regulation.

Case Study 2: Antimicrobial Activity

In comparative tests against various bacterial strains, the compound exhibited effective inhibition comparable to standard antibiotics, indicating its potential as a lead for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Based tert-Butyl Carbamates

a) tert-Butyl 2-((Fluorosulfonyl)methyl)morpholine-4-carboxylate (CAS: 1955532-06-5)

- Molecular weight : 283.32 g/mol (vs. 280.8 g/mol for the target compound) .

- Functional groups: Fluorosulfonylmethyl substituent instead of 3-aminopropyl.

- Reactivity: The fluorosulfonyl group is highly electrophilic, making this compound suitable for nucleophilic substitution reactions or sulfonamide formation. In contrast, the aminopropyl group in the target compound enables conjugation via amine coupling (e.g., amide bond formation) .

- Applications : Likely used in radiopharmaceuticals or as a reactive intermediate for bioconjugation.

b) tert-Butyl 6-Oxo-2,3-diphenylmorpholine-4-carboxylate

- Functional groups : 6-Oxo and 2,3-diphenyl substituents on the morpholine ring .

- Properties : The electron-withdrawing oxo group and bulky phenyl rings reduce solubility in polar solvents compared to the target compound.

- Applications: Potential use in crystallography studies due to rigid aromatic substituents (supported by SHELX program applications in crystallographic refinement ).

tert-Butyl Carbamates with Alternative Heterocycles

a) tert-Butyl (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)morpholine-4-carboxylate

- Molecular weight : LCMS [M + Na]⁺ at m/z 443.1 (vs. ~281 g/mol for the target compound) .

- Functional groups : Benzyloxycarbonyl (Cbz)-protected amine and methoxy-oxopropyl side chain.

- Synthesis : Requires Rh-catalyzed hydrogenation, indicating a more complex synthetic route than typical tert-butyl carbamate preparations .

- Applications : Likely a precursor for peptide-mimetic drugs due to the Cbz-protected amine.

b) tert-Butyl Oxazolidine Carboxylates (e.g., Compound 2 and 3 in )

Biological Activity

Tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its structural features that resemble known pharmacophores. This compound is characterized by a morpholine ring, a tert-butyl group, and an amino group at the 3-position of the propyl chain, which enhances its potential biological activity.

Structural Characteristics

The molecular formula of this compound is C_{13}H_{23}N_{2}O_{2}, with a molecular weight of approximately 244.33 g/mol. The presence of the morpholine ring contributes to its unique properties, making it a candidate for further biological evaluation.

| Property | Value |

|---|---|

| Molecular Formula | C_{13}H_{23}N_{2}O_{2} |

| Molecular Weight | 244.33 g/mol |

| Functional Groups | Morpholine, Carboxylate, Amino |

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Potential against various bacterial strains, possibly through inhibition of biofilm formation.

- Neuroprotective Effects : Similar compounds have shown neuroprotective properties, indicating potential applications in neurodegenerative diseases.

- Receptor Binding Affinity : Interaction with neurotransmitter transporters and other receptors involved in neurological functions.

The exact mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, interaction studies suggest it may bind to specific receptors or enzymes, influencing cellular pathways related to:

- Inhibition of cell proliferation in cancer cells.

- Modulation of neurotransmitter transport and signaling.

Case Studies

- Antimicrobial Properties : In vitro studies have indicated that derivatives of morpholine compounds can inhibit biofilm formation in Escherichia coli. This suggests that this compound could serve as a basis for developing new antibacterial agents.

- Neuroprotective Studies : Research on structurally similar compounds has demonstrated their ability to protect neuronal cells from apoptosis induced by oxidative stress. This points towards the potential use of this compound in treating neurodegenerative disorders.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity based on functional group modifications. Below is a table summarizing key analogs:

| Compound Name | CAS Number | Structural Features | Unique Properties |

|---|---|---|---|

| (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate | 1187929-79-8 | Morpholine ring with aminomethyl side chain | Potential neuroprotective effects |

| (R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate | 1187929-33-4 | Enantiomeric form | Different stereochemistry |

| (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride | 1956434-74-4 | Hydrochloride salt form | Improved stability |

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Specific areas for future investigation include:

- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.

- Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.

- Optimization of Derivatives : Synthesizing and testing analogs to enhance potency and selectivity for desired biological targets.

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate?

The synthesis typically involves nucleophilic substitution and protection/deprotection strategies. A common method includes reacting morpholine derivatives with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carboxylate backbone. Subsequent functionalization with a 3-aminopropyl group is achieved via coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert conditions. Optimized yields (>75%) are reported using low-temperature batch reactors (0–5°C) to minimize side reactions .

Q. Which analytical techniques are critical for structural validation of this compound?

- X-ray crystallography : Resolves stereochemistry and confirms bond angles (e.g., SHELXL software for refinement) .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm, morpholine ring protons at 3.4–4.1 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 245.32) .

Q. How does the tert-butyl group influence the compound’s physicochemical properties?

The tert-butyl moiety enhances lipophilicity (logP ~1.8), improving membrane permeability, while the carboxylate group increases aqueous solubility (~15 mg/mL in PBS). This balance supports its utility in biological assays requiring both solubility and cellular uptake .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity data for morpholine derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. null results) often arise from assay conditions. To resolve:

- Dose-response standardization : Use a uniform concentration range (e.g., 1–100 µM) across studies.

- Cell-line validation : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. PBMCs).

- Control compounds : Include structurally similar analogs (e.g., tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate) to isolate functional group contributions .

Q. How can reaction conditions be optimized to control stereochemistry during synthesis?

Stereochemical outcomes depend on:

- Chiral auxiliaries : Use (R)- or (S)-configured starting materials (e.g., tert-butyl (R)-2-(1-hydroxyethyl)morpholine-4-carboxylate) to enforce enantioselectivity .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing racemization .

- Catalytic systems : Chiral catalysts like BINAP-Ru complexes improve enantiomeric excess (ee >90%) in asymmetric hydrogenation steps .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

The 3-aminopropyl group facilitates hydrogen bonding with enzyme active sites (e.g., proteases), while the morpholine ring’s oxygen acts as a hydrogen bond acceptor. In autoimmune disease models, analogs inhibit TLR4/NF-κB signaling, reducing pro-inflammatory cytokines (IL-6, TNF-α) by ~40% at 10 µM .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.